molecular formula C14H10FN3O2 B2544140 2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal CAS No. 338414-00-9

2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal

Cat. No. B2544140
CAS RN: 338414-00-9
M. Wt: 271.251
InChI Key: CNIQTDPOLDGJJS-QGOAFFKASA-N
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Description

The compound “2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal” is a chemical substance with the CAS Number: 338414-00-9. It has a molecular weight of 271.25 and its IUPAC name is (2E)-2- [ (4-fluorophenyl)hydrazono]-3-oxo-3- (4-pyridinyl)propanal . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C14H10FN3O2/c15-11-1-3-12 (4-2-11)17-18-13 (9-19)14 (20)10-5-7-16-8-6-10/h1-9,17H/b18-13+ . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, hydrazono, oxo, and pyridinyl groups.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Fluorescence Sensing and Bioimaging

This compound and its derivatives have been explored for their selective fluorescent "turn on" chemo-sensing capabilities. For instance, salicylaldehyde-based hydrazones have shown sensitivity towards Al3+ ions, demonstrating potential applications in living cell imaging. These hydrazones, including derivatives related to the compound of interest, have been structurally characterized and tested for their fluorescence response towards metal ions, showing high selectivity and sensitivity. This makes them valuable for monitoring metal ions within biological systems (Rahman et al., 2017).

Heterocyclic Chemistry and Organic Synthesis

The compound serves as a versatile building block in heterocyclic chemistry. It has been utilized in synthesizing various heterocyclic compounds, demonstrating its role in facilitating novel routes towards biologically active molecules. This includes the formation of 4-aroyl-2-aryl-1,2,3-triazoles and other heterocyclic structures, highlighting its utility in organic synthesis and the development of new pharmaceutical agents (Abdel-Khalik et al., 2000).

Chemical and Biological Activity

Research has delved into the detailed spectroscopic characteristics, chemical, and biological activity of pyrone derivatives, including compounds structurally related to "2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal." Such studies incorporate theoretical tools to assess molecular geometries, vibrational spectra, and electronic properties, aiding in understanding the biological activities of these derivatives. This contributes to the development of potential anti-tumor and anti-proliferative agents, based on comparisons with known standards like 5-fluorouracil and azathioprine (Al-Otaibi et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(E)-2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWCNTWJFXPGOC-VLAUZXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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